pirimiphos-ethyl-oxon

Insecticide Resistance Acetylcholinesterase Mutation Cross-Resistance Profile

Pirimiphos-ethyl-oxon (CAS 36378-61-7) is the bioactive oxygen analog (oxon) metabolite of the organothiophosphate insecticide pirimiphos-ethyl. It is characterized as 2-(diethylamino)-6-methyl-4-pyrimidinyl diethyl phosphate, with the molecular formula C₁₃H₂₄N₃O₄P and a molecular weight of 317.32 g/mol.

Molecular Formula C13H24N3O4P
Molecular Weight 317.32 g/mol
CAS No. 36378-61-7
Cat. No. B165023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepirimiphos-ethyl-oxon
CAS36378-61-7
Molecular FormulaC13H24N3O4P
Molecular Weight317.32 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=CC(=N1)OP(=O)(OCC)OCC)C
InChIInChI=1S/C13H24N3O4P/c1-6-16(7-2)13-14-11(5)10-12(15-13)20-21(17,18-8-3)19-9-4/h10H,6-9H2,1-5H3
InChIKeyWSPIMFPJZBRGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirimiphos-Ethyl-Oxon (CAS 36378-61-7) as an Analytical Reference Standard and Potent AChE Inhibitor: Procurement-Relevant Specifications and Identity


Pirimiphos-ethyl-oxon (CAS 36378-61-7) is the bioactive oxygen analog (oxon) metabolite of the organothiophosphate insecticide pirimiphos-ethyl . It is characterized as 2-(diethylamino)-6-methyl-4-pyrimidinyl diethyl phosphate, with the molecular formula C₁₃H₂₄N₃O₄P and a molecular weight of 317.32 g/mol [1]. This compound acts as a direct, potent inhibitor of acetylcholinesterase (AChE), the primary target for organophosphate neurotoxicity, and is therefore a critical research tool and analytical standard for studying the active toxic principle of pirimiphos-ethyl .

Why Generic Substitution Fails for Pirimiphos-Ethyl-Oxon (36378-61-7): The Critical Distinction Between Pro-Insecticide and Active Neurotoxicant


Substituting pirimiphos-ethyl-oxon (CAS 36378-61-7) with its parent pro-insecticide, pirimiphos-ethyl (CAS 23505-41-1), or other organothiophosphates is scientifically invalid for studies requiring the direct-acting neurotoxic agent. Pirimiphos-ethyl requires cytochrome P450-mediated bioactivation in vivo to form the active oxon metabolite, a process that introduces significant variability based on species, tissue, and individual metabolic capacity . Pirimiphos-ethyl-oxon, as the pre-formed active metabolite, bypasses this variable metabolic step, providing a direct and consistent measure of intrinsic AChE inhibition potency . This fundamental difference renders generic substitution unsuitable for applications demanding precise toxicodynamic quantification, resistance mechanism elucidation, or the development of reliable in vitro assays. The quantitative evidence below details these specific, verifiable points of differentiation.

Pirimiphos-Ethyl-Oxon (CAS 36378-61-7): Quantitative Differentiation from Comparators in Resistance, Potency, and Ecotoxicology


Differential Impact of Target-Site Mutation on Chlorpyrifos-Ethyl-Oxon vs. Other Oxon Analogs

In a Cydia pomonella (codling moth) strain (Raz) with a modified acetylcholinesterase (AChE), the resistance mechanism conferred a 0.7-fold decrease in susceptibility to chlorpyrifos-ethyl-oxon, which is a negligible change and contrasts sharply with the significant 3.2-fold and 21.2-fold decreases observed for azinphos-methyl-oxon and paraoxon-methyl, respectively [1]. This demonstrates that the specific structural features of chlorpyrifos-ethyl-oxon render it minimally affected by this particular target-site mutation, a key differentiator from other oxon-class organophosphates [1].

Insecticide Resistance Acetylcholinesterase Mutation Cross-Resistance Profile

Class-Level Inference: Resistance Patterns in Rice Stem Borer for Heterocyclic Diethyl Oxons

A structure-resistance study on 61 organophosphates in a resistant strain of Chilo suppressalis (rice stem borer) found that resistance was consistently higher to dimethyl esters compared to their diethyl homologs, and the highest resistance ratios were associated with heterocyclic esters [1]. Pirimiphos-ethyl and its oxon are explicitly named among the compounds containing an aryl/heterocyclic ester bond for which the resistant strain showed high levels of resistance [1].

Insecticide Resistance Structure-Activity Relationship Organophosphate

Comparative Ecotoxicological Impact on Aquatic Organisms for Pirimiphos-Ethyl-Oxon Formulation

For ecotoxicological assessments, the acute toxicity of a 50% emulsifiable concentrate (EC) formulation of pirimiphos-ethyl-oxon to grass carp (Ctenopharyngodon idella) was determined, yielding LC₅₀ values of 2.5 mg/L (24h), 1 mg/L (48h), and 0.63 mg/L (96h) [1]. This time-dependent increase in toxicity is a critical factor in environmental fate modeling.

Ecotoxicology Aquatic Toxicity Risk Assessment

Comparative Mammalian Toxicity Profile of Pirimiphos-Ethyl-Oxon Technical Material

The acute mammalian toxicity of pirimiphos-ethyl-oxon technical material has been established, with an oral LD₅₀ of 183.4 mg/kg and a dermal LD₅₀ of 16.2 mg/kg in rats [1]. The notably low dermal LD₅₀ indicates significant acute toxicity via skin absorption, a critical safety parameter for handling and risk assessment that differs from many other organophosphates.

Mammalian Toxicology Acute Toxicity Risk Assessment

Physicochemical Differentiation: Predicted Properties for Analytical Method Development

Predicted physicochemical properties, essential for chromatographic method development and environmental fate modeling, include a boiling point of 397.3±52.0 °C, a density of 1.159±0.06 g/cm³, and a pKa of 4.85±0.10 . These values provide a basis for selecting appropriate analytical columns, mobile phases, and extraction solvents, differentiating it from analogs with different physical behaviors.

Analytical Chemistry Method Development Physicochemical Properties

Validated Application Scenarios for Pirimiphos-Ethyl-Oxon (36378-61-7) Based on Quantitative Evidence


Mechanistic Studies of Organophosphate Resistance in Lepidoptera

Pirimiphos-ethyl-oxon is optimally deployed as a diagnostic compound in resistance mechanism studies, particularly for dissecting target-site insensitivity in pest species like Cydia pomonella. The evidence that a specific AChE mutation confers only a 0.7-fold decrease in susceptibility to this compound [1], compared to much larger shifts for other oxons, makes it a powerful tool for identifying and characterizing this mutation's functional impact. Researchers can use it in comparative bioassays to differentiate between metabolic resistance (which may be bypassed by the oxon form) and target-site resistance, thereby guiding resistance management strategies.

Calibration and Validation of In Vitro AChE Inhibition Assays

As the direct-acting bioactive metabolite, pirimiphos-ethyl-oxon is the appropriate reference standard for calibrating and validating in vitro AChE inhibition assays intended to measure the toxic potential of pirimiphos-ethyl . Using the parent pro-insecticide in such assays would underestimate true inhibitory potency due to the absence of metabolic activation. The oxon form provides a direct, concentration-dependent measure of enzyme inhibition, essential for establishing accurate IC₅₀ values and structure-activity relationships .

Environmental Fate and Aquatic Ecotoxicology Studies

The compound is a necessary analytical standard for monitoring the formation and dissipation of the active oxon metabolite in environmental fate studies of pirimiphos-ethyl. Quantifying this specific metabolite is crucial for accurate risk assessment. Furthermore, the established acute toxicity values for aquatic organisms, such as the 96h LC₅₀ of 0.63 mg/L for grass carp [2], provide a quantitative benchmark for designing ecotoxicology experiments and interpreting the environmental impact of pirimiphos-ethyl use.

Development of Selective Analytical Methods for Residue Monitoring

Procurement of high-purity pirimiphos-ethyl-oxon is essential for analytical chemistry laboratories developing or validating multi-residue methods (e.g., QuEChERS) for food safety and environmental monitoring. Its distinct predicted physicochemical properties, such as pKa and boiling point , inform chromatographic separation and mass spectrometry detection parameters. Using the authentic oxon standard ensures accurate identification and quantification of this specific toxicologically significant residue, differentiating it from the parent compound and other metabolites.

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